molecular formula C18H23N5O2 B12357924 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile

Cat. No.: B12357924
M. Wt: 341.4 g/mol
InChI Key: LBAMNIHTUKUKJT-AAFJCEBUSA-N
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Description

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile is an organic compound belonging to the class of xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety

Preparation Methods

The preparation of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile involves several synthetic routes. One common method involves the reaction of 3-aminopiperidine with a suitable precursor to form the desired product. The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity .

Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs. These methods often require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors .

In medicine, 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor. Its industrial applications include its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets, such as dipeptidyl peptidase 4 (DPP-4). This interaction can inhibit the activity of the enzyme, leading to various biological effects .

The pathways involved in its mechanism of action include the modulation of enzyme activity and the regulation of metabolic processes. These effects can have significant implications for the treatment of diseases and the development of new therapeutic strategies .

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H23N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,15-16H,4,7-9,11-12,20H2,1H3/t15-,16?/m1/s1

InChI Key

LBAMNIHTUKUKJT-AAFJCEBUSA-N

Isomeric SMILES

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N

Canonical SMILES

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N

Origin of Product

United States

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